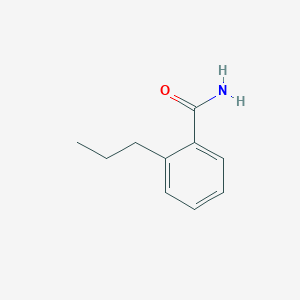
2-Propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylbenzamide is a chemical compound that belongs to the class of benzamides. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of 2-Propylbenzamide involves the blockade of mGluR5 signaling. This receptor is widely expressed in the brain, particularly in the hippocampus, amygdala, and prefrontal cortex, where it modulates the release of various neurotransmitters, including glutamate, GABA, and dopamine. The inhibition of mGluR5 by 2-Propylbenzamide leads to a decrease in glutamate release, which results in the attenuation of excitatory synaptic transmission and the modulation of neural plasticity.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Propylbenzamide have been extensively studied in animal models. It has been shown to reduce anxiety-like behavior in rats, as well as to improve cognitive function and memory in mice. Moreover, 2-Propylbenzamide has been found to attenuate the rewarding effects of drugs of abuse, such as cocaine and methamphetamine, suggesting its potential as a treatment for drug addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-Propylbenzamide is its high selectivity for mGluR5, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. Additionally, 2-Propylbenzamide is relatively stable and easy to handle, making it suitable for use in various experimental settings. However, one of the limitations of 2-Propylbenzamide is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the potential off-target effects of 2-Propylbenzamide on other mGlu receptors should be carefully considered when interpreting experimental results.
Future Directions
The potential therapeutic applications of 2-Propylbenzamide in the treatment of neurological and psychiatric disorders are currently being explored. Further studies are needed to elucidate the precise mechanisms underlying the effects of 2-Propylbenzamide on synaptic plasticity and learning and memory processes. Moreover, the development of more potent and selective mGluR5 antagonists may provide new insights into the role of this receptor in brain function and offer new therapeutic options for the treatment of various disorders.
Synthesis Methods
The synthesis of 2-Propylbenzamide is a multi-step process that involves the reaction of 2-bromoacetophenone with propylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by the reaction of the resulting amine with benzoyl chloride. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-Propylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain. The selective inhibition of mGluR5 has been shown to have therapeutic potential for the treatment of various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction.
properties
CAS RN |
122761-85-7 |
|---|---|
Product Name |
2-Propylbenzamide |
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-propylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3,(H2,11,12) |
InChI Key |
IZRDLZYOQSBCNG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCCC1=CC=CC=C1C(=O)N |
synonyms |
Benzamide, 2-propyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



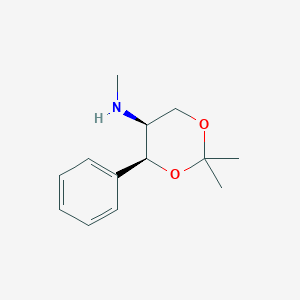
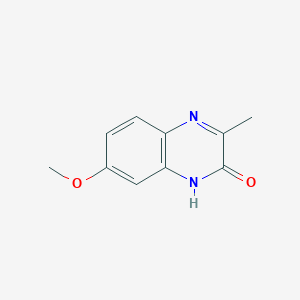
![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)
![6,7,8,9-Tetrahydrothiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B38805.png)
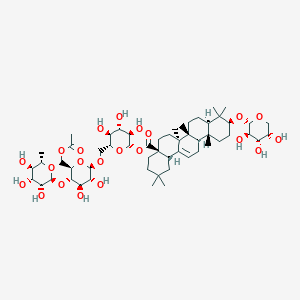
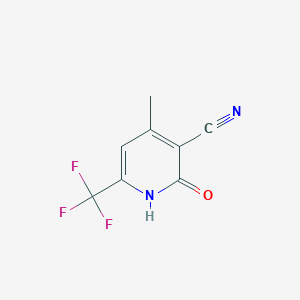
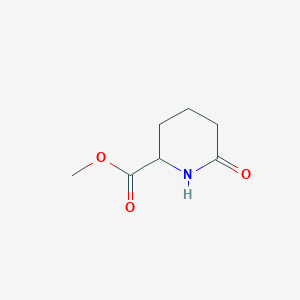

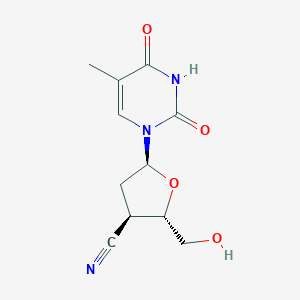
![5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B38817.png)


![4-Oxatetracyclo[5.2.2.01,6.03,5]undecane](/img/structure/B38835.png)
